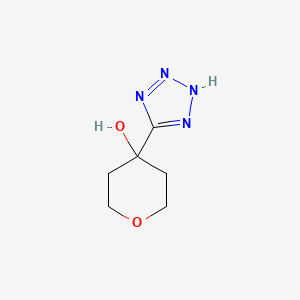
4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol, also known as TOPO, is a chemical compound that has been widely used in scientific research. The compound has a unique structure that makes it useful in various applications, including organic synthesis and catalysis.
Scientific Research Applications
Synthesis and Properties
4-(1H-1,2,3,4-Tetrazol-5-yl)oxan-4-ol and related compounds have been extensively studied for their synthesis and properties. They are synthesized from malononitrile through various chemical reactions such as diazotization, addition, and cyclization. These compounds exhibit low impact and friction sensitivity and good thermal stability, making them suitable for use as environmentally friendly and insensitive energetic materials (翟连杰 et al., 2016).
Role in Medicinal Chemistry
Tetrazoles, including 5-substituted 1H-tetrazoles, have found applications in medicinal chemistry as bioisosteric replacements for carboxylic acids. They are components of various clinical drugs such as losartan, cefazolin, and alfentanil. Recent advancements in their synthesis have led to more efficient and eco-friendly methods (Rupali Mittal & S. Awasthi, 2019).
Coordination Polymers
The compound is also involved in the construction of coordination polymers. When used with Zn(II) and Co(II) salts, it can result in various coordination polymers with unique structural topologies. These polymers have potential applications in photoluminescence and magnetic behaviors (Weichao Song et al., 2009).
Energetic Material Properties
Research has shown that certain derivatives of this compound possess characteristics suitable for high nitrogen energetic compounds. They demonstrate good oxygen balance and potential for use in energetic materials, due to their high density and thermal stability (Yuchuan Li et al., 2012).
Synthesis of Functionalized Tetrazoles
These compounds are also key in the synthesis of functionalized tetrazoles, which are useful in various chemical applications. For instance, they can be converted into amino acid analogues, expanding their utility in different chemical syntheses (Susana M. M. Lopes et al., 2011).
Luminescence and Magnetic Behaviors
In the realm of metal–organic coordination polymers, 4-substituted tetrazole–benzoate ligands (including derivatives of this compound) are used to create polymers with unique luminescent and magnetic properties. These properties make them suitable for potential applications in sensing and magnetic materials (Jiayin Sun et al., 2013).
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)oxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c11-6(1-3-12-4-2-6)5-7-9-10-8-5/h11H,1-4H2,(H,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAWDOIITYAMQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NNN=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376227.png)
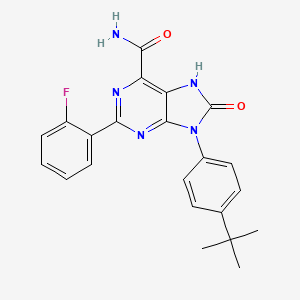

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2376230.png)

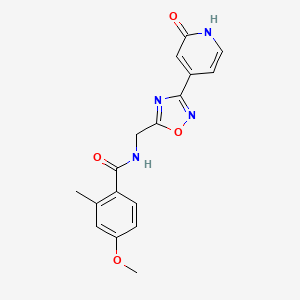


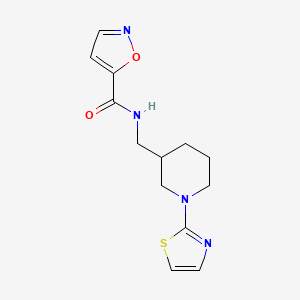
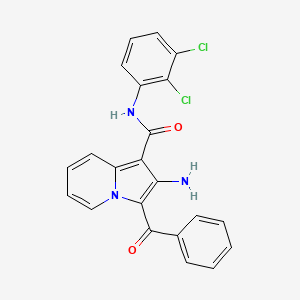


![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methoxybenzenecarboxamide](/img/structure/B2376245.png)
![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2376246.png)
